![molecular formula C17H14N4O B14165711 4-[Di(pyridin-2-yl)amino]benzamide CAS No. 926633-53-6](/img/structure/B14165711.png)
4-[Di(pyridin-2-yl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[Di(pyridin-2-yl)amino]benzamide is an organic compound that belongs to the class of benzanilides These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Di(pyridin-2-yl)amino]benzamide typically involves the condensation of 4-aminobenzamide with 2-aminopyridine derivatives. One common method involves dissolving isatoic anhydride and 2-aminopyridine in dimethylformamide (DMF) and refluxing the mixture for several hours. The reaction mixture is then concentrated under vacuum, and the product is isolated through silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions
4-[Di(pyridin-2-yl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3) and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines.
科学研究应用
4-[Di(pyridin-2-yl)amino]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
作用机制
The mechanism of action of 4-[Di(pyridin-2-yl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
相似化合物的比较
Similar Compounds
2-Amino-N-(pyridin-2-yl)benzamide: This compound has a similar structure but with an amino group instead of the di(pyridin-2-yl)amino group.
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound contains a chlorophenyl group and a pyridin-4-ylmethyl group, making it structurally similar.
Uniqueness
4-[Di(pyridin-2-yl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
属性
CAS 编号 |
926633-53-6 |
|---|---|
分子式 |
C17H14N4O |
分子量 |
290.32 g/mol |
IUPAC 名称 |
4-(dipyridin-2-ylamino)benzamide |
InChI |
InChI=1S/C17H14N4O/c18-17(22)13-7-9-14(10-8-13)21(15-5-1-3-11-19-15)16-6-2-4-12-20-16/h1-12H,(H2,18,22) |
InChI 键 |
SFKOZSRPIAVXFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N(C2=CC=C(C=C2)C(=O)N)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


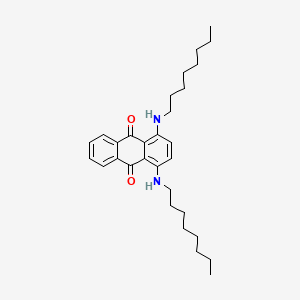

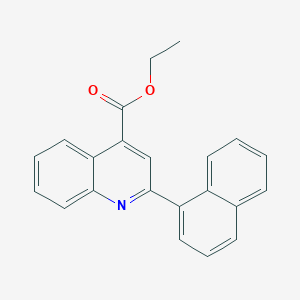
![1H-Pyrrolo[2,3-b]pyridine, 2,3-dimethyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14165634.png)

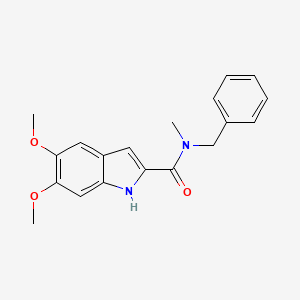
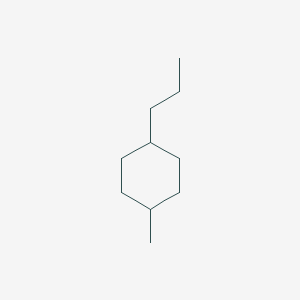
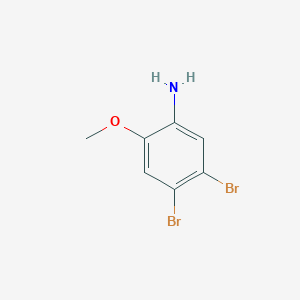
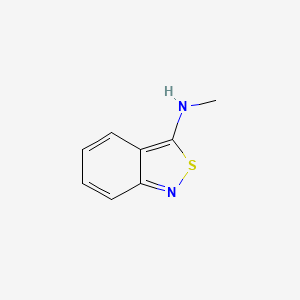
![5-methyl-4,6-dihydro-3H-pyrido[4,3-b]carbazole](/img/structure/B14165667.png)
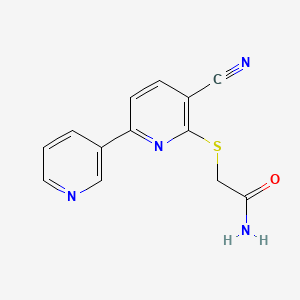
![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2,4-dichlorobenzoate](/img/structure/B14165687.png)
![Pyridine, 2-[3-(trimethylsilyl)-2-furanyl]-](/img/structure/B14165698.png)
![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
